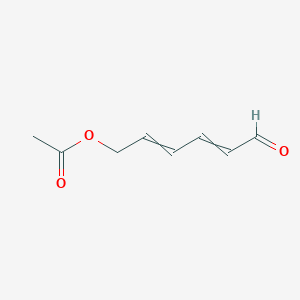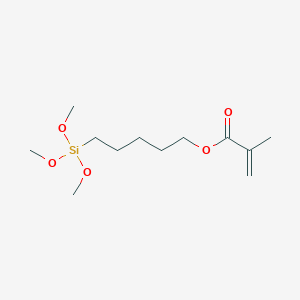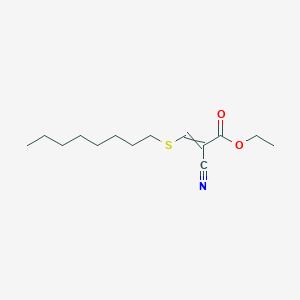![molecular formula C24H18O6 B14350027 3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) CAS No. 96129-22-5](/img/structure/B14350027.png)
3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) typically involves the reaction of naphthalene-2-carboxylic acid derivatives with ethane-1,2-diol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to interact with various biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3’-[Ethylenedioxy]dipropanoic acid: Similar structure with propanoic acid groups instead of naphthalene rings.
Diethylene glycol di(3-aminopropyl) ether: Contains similar ether linkages but with amine groups and different aromatic structures.
Uniqueness
3,3’-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid) is unique due to its combination of naphthalene rings and ether linkages, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
96129-22-5 |
|---|---|
Molecular Formula |
C24H18O6 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3-[2-(3-carboxynaphthalen-2-yl)oxyethoxy]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C24H18O6/c25-23(26)19-11-15-5-1-3-7-17(15)13-21(19)29-9-10-30-22-14-18-8-4-2-6-16(18)12-20(22)24(27)28/h1-8,11-14H,9-10H2,(H,25,26)(H,27,28) |
InChI Key |
CTGAVMHCYIJXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCCOC3=CC4=CC=CC=C4C=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)





![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)

